3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound that features a combination of nitrophenoxy, acetamido, and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 2-nitrophenol, followed by its conversion to 2-nitrophenoxyacetic acid.
Acetamido group introduction: The 2-nitrophenoxyacetic acid is then reacted with acetic anhydride to introduce the acetamido group, forming 2-(2-nitrophenoxy)acetamide.
Iminomethylation: The 2-(2-nitrophenoxy)acetamide undergoes iminomethylation to form the imino derivative.
Coupling with bromobenzoate: Finally, the imino derivative is coupled with 3-bromobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzoates: Formed by substitution of the bromine atom.
Scientific Research Applications
3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy and acetamido groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromobenzoate group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-{[(2-Nitrophenoxy)acetyl]hydrazono}methyl]phenyl 2-furoate
- 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate
Uniqueness
3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16BrN3O6 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c23-17-7-4-6-16(12-17)22(28)32-18-8-3-5-15(11-18)13-24-25-21(27)14-31-20-10-2-1-9-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
HZBJYTSZLBTCIZ-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.